CID 5491378

説明

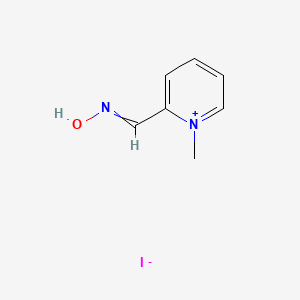

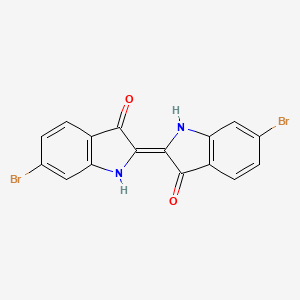

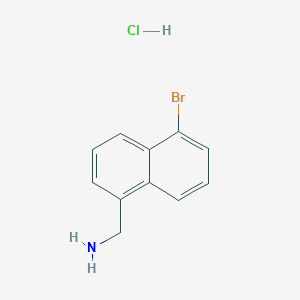

CID 5491378 is a useful research compound. Its molecular formula is C16H8Br2N2O2 and its molecular weight is 420.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality CID 5491378 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 5491378 including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Control of Protein Function in Cells : CID has been instrumental in studying various biological processes, particularly for controlling protein function with precision and spatiotemporal resolution. This is significant for dissecting signal transductions and understanding membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

Mammalian Inducible Gene Regulation : Engineered PROTAC-CID systems have been developed for inducible gene regulation and editing, showcasing the versatility of CID in fine-tuning gene expression and multiplexing biological signals (Ma et al., 2023).

Safety in Cell Therapy : CID has been utilized in creating a safeguard system for induced pluripotent stem cell-derived T cell therapy, addressing the tumorigenic potential of undifferentiated cells. This application of CID in suicide gene therapy has significant implications for clinical therapy safety (Ando et al., 2015).

Improving Stem Cell Therapy Safety : The introduction of inducible caspase-9 (iC9) suicide gene activated by CID into human induced pluripotent stem cells (hiPSC) showcases the potential of CID in eradicating tumors derived from hiPSC and ensuring safety in cell therapies (Yagyu, Hoyos, del Bufalo, & Brenner, 2015).

Solving Cell Biology Problems : CID techniques have been crucial in solving problems in cell biology, especially in understanding lipid second messengers and small GTPases. Technical advances in CID have expanded its applications beyond traditional protein manipulation (DeRose, Miyamoto, & Inoue, 2013).

Alloreplete T Cell Therapy in Stem Cell Transplantation : The use of alloreplete haploidentical T cells expressing the iC9 suicide gene in stem cell transplantation illustrates how CID can control immune reconstitution and graft-versus-host disease, improving patient outcomes (Zhou et al., 2015).

Repeated Activation of Safety Switch in Stem Cell Transplantation : The ability to repeatedly activate the iC9 safety gene in stem cell transplant recipients, as evidenced by a study, shows the feasibility and safety of CID in managing adverse effects associated with T-cell therapies (Zhou, Naik, Dakhova, Dotti, Heslop, & Brenner, 2016).

Reversible Control of Protein Localization in Living Cells : A novel chemical inducer of protein dimerization that can be rapidly turned on and off with light, used for controlling peroxisome transport and mitotic checkpoint signaling, exemplifies the dynamic capabilities of CID in biological studies (Aonbangkhen, Zhang, Wu, Lampson, & Chenoweth, 2018).

特性

IUPAC Name |

(2E)-6-bromo-2-(6-bromo-3-oxo-1H-indol-2-ylidene)-1H-indol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2N2O2/c17-7-1-3-9-11(5-7)19-13(15(9)21)14-16(22)10-4-2-8(18)6-12(10)20-14/h1-6,19-20H/b14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAPIIDBWWULJN-BUHFOSPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=C3C(=O)C4=C(N3)C=C(C=C4)Br)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)N/C(=C/3\C(=O)C4=C(N3)C=C(C=C4)Br)/C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 5491378 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Benzyloxy)phenyl]carbamic acid tert-butyl ester](/img/structure/B7790914.png)

![3-[4-(3-Chloro-3-oxoprop-1-enyl)phenyl]prop-2-enoyl chloride](/img/structure/B7790941.png)

![7-{[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-{[(2-carboxypropan-2-yl)oxy]imino}acetyl]amino}-8-oxo-3-(pyridinium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7790999.png)